Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[[9-(1,1-dioxothiolan-3-yl)-2-methyl-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO8S/c1-14-22(33-17-5-3-15(4-6-17)24(27)30-2)21(26)18-7-8-20-19(23(18)32-14)11-25(13-31-20)16-9-10-34(28,29)12-16/h3-8,16H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKWWAWZJKUYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4CCS(=O)(=O)C4)OC5=CC=C(C=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This activation results in changes in the cell’s excitability.
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety.
Biochemical Analysis
Biochemical Properties
The compound, Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate, has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. It interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells.
Biological Activity
Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 441.5 g/mol. The compound features a benzoate moiety linked to a tetrahydrochromeno derivative that incorporates a dioxidothiophene unit.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A2780 (Ovarian Cancer) | 2.5 |
| Compound B | HeLa (Cervical Cancer) | 5.0 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanism of action involves the interaction of the compound with specific biological macromolecules. It is hypothesized that the compound binds to cellular receptors or enzymes involved in critical signaling pathways. For example:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites affecting cellular responses.
Antimicrobial Properties
In addition to its antitumor activity, this compound has demonstrated antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate potential applications in treating bacterial infections.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated a series of chromeno derivatives and found that those with thiophene moieties exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-thiophene counterparts.
- Antimicrobial Efficacy : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the antimicrobial efficacy of compounds containing dioxothiophene structures against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
